Product packaging for Arundifungin(Cat. No.:)

Arundifungin

Cat. No.: B1228994
M. Wt: 592.8 g/mol
InChI Key: GLRAJYAKZQKFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arundifungin is a novel antifungal compound of the glycosylated steroid class, originally isolated from fungal endophytes including Arthrinium arundinis and other taxonomically diverse fungi . Its primary mechanism of action is the inhibition of the enzyme 1,3-β-glucan synthase, a key component in the synthesis of the fungal cell wall . This target is absent in mammalian cells, making this compound a selective agent for fundamental research into fungal cell biology and the mechanisms of antifungal activity . The compound demonstrates a potent and preferential antifungal spectrum against critical pathogenic genera. Research indicates significant activity against Candida and Aspergillus strains, with notably poor activity against Cryptococcus , a profile comparable to that of the echinocandin class of antifungals . In laboratory studies, this compound has been shown to cause the same hallmark morphological alterations in Aspergillus fumigatus hyphae as echinocandins, further confirming its mechanism of action . The structural assignment of this compound, including its relative and absolute configuration, has been elucidated through advanced NMR analysis and density functional theory (DFT) calculations, confirming its complex stereo-chemistry . A derivative, 26-deoxythis compound, exhibits slightly weaker activity, suggesting the hydroxy group at the C-26 position contributes to its full potency . This makes this compound a valuable chemical probe for structure-activity relationship (SAR) studies aimed at developing new antifungal agents. This compound is presented for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H56O8 B1228994 Arundifungin

Properties

Molecular Formula

C34H56O8

Molecular Weight

592.8 g/mol

IUPAC Name

4-[[17-hydroxy-4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C34H56O8/c1-21(8-11-25(36)32(6,40)20-35)34(41)19-18-31(5)23-9-10-24-29(2,3)26(42-28(39)13-12-27(37)38)15-16-30(24,4)22(23)14-17-33(31,34)7/h21,24-26,35-36,40-41H,8-20H2,1-7H3,(H,37,38)

InChI Key

GLRAJYAKZQKFPH-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(CO)O)O)C1(CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CCC(=O)O)C)C)C)O

Canonical SMILES

CC(CCC(C(C)(CO)O)O)C1(CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CCC(=O)O)C)C)C)O

Synonyms

arundifungin

Origin of Product

United States

Isolation, Structural Elucidation, and Chemodiversity of Arundifungin Analogs

Methodologies for Isolation from Fungal Cultures

The journey from a fungal culture to a pure, characterized compound like arundifungin involves a multi-step process of cultivation, extraction, and purification.

This compound was first identified and purified from liquid cultures of the fungus Arthrinium arundinis, originally collected in Costa Rica. researchgate.net The producing organisms, which also include other Arthrinium species and various ecologically unrelated fungi, are cultivated in a suitable liquid medium, such as MV8, in Erlenmeyer flasks. researchgate.net The fermentation is typically carried out for several weeks at a controlled temperature, for instance, 25°C. researchgate.net

Following the fermentation period, the fungal biomass is separated from the culture broth by centrifugation. The bioactive secondary metabolites, including this compound, are then extracted from the supernatant. researchgate.net This is often achieved using liquid-liquid extraction with an organic solvent like ethyl acetate. unizik.edu.ng The solvent is subsequently evaporated to yield a crude fungal extract containing a mixture of compounds. unizik.edu.ng

The purification of this compound from the complex crude extract is a meticulous process that relies on various chromatographic methods. rsc.org Bioassay-guided fractionation is a common strategy, where the antifungal activity of different fractions is tested to track the desired compound throughout the purification sequence. rsc.orgslu.se

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification steps. researchgate.net Specifically, reversed-phase HPLC using columns like C8 or C18 is employed. researchgate.netresearchgate.net The separation is achieved by eluting the extract through the column with a gradient solvent system, typically composed of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid. researchgate.netresearchgate.net For instance, this compound has been detected using a Dupont Zorbax RXC8 column with an acetonitrile/water solvent system. researchgate.net In addition to HPLC, other techniques such as countercurrent chromatography and solid-phase extraction (SPE) are integral to the broader workflow of isolating natural products from fermentation broths. rsc.orgslu.seslideshare.net

Table 1: Exemplary Chromatographic Techniques in this compound Isolation

TechniqueStationary PhaseMobile Phase System (Example)PurposeReference(s)
Solid-Phase Extraction (SPE) Polymer-based (e.g., Oasis HLB)Methanol/WaterInitial sample cleanup and concentration slu.senih.gov
Medium Pressure Liquid Chromatography (MPLC) ODS (Octadecylsilane)Methanol/Water gradientIntermediate fractionation mdpi.com
High-Performance Liquid Chromatography (HPLC) Reversed-Phase C8 or C18Acetonitrile/Water with 0.01% TFAFinal purification of this compound researchgate.netresearchgate.net
HPLC-Bioautography Reversed-Phase C8Acetonitrile/WaterDetection of bioactive fractions researchgate.net

Fermentation and Extraction Strategies

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

While initial reports disclosed the planar structure of this compound, its full stereostructure remained elusive. researchgate.netnih.gov Determining the precise spatial arrangement of its atoms required a combination of sophisticated spectroscopic methods and computational chemistry. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. longdom.org For this compound, a detailed analysis of 1D (¹H and ¹³C) and 2D NMR spectra was essential to piece together its carbon skeleton and the relative configuration of its complex ABCD polycyclic ring system. researchgate.netnih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) analysis, were particularly crucial. researchgate.netnih.govlongdom.org COSY spectra reveal proton-proton coupling networks, helping to establish connectivity within the molecule. longdom.orglibretexts.org NOE analysis identifies protons that are close in space, providing critical information for determining the relative stereochemistry and the configurational relationship between different parts of the molecule, such as between the C-17 and C-20 positions in this compound. researchgate.netnih.gov

To resolve ambiguities and confirm the assignments, these experimental data were augmented by Density Functional Theory (DFT)-based ¹³C NMR chemical shift calculations. researchgate.netnih.gov Furthermore, the relative and absolute configurations of the asymmetric centers in the acyclic side chain (C-24 and C-25) were determined through a combination of chemical derivatization, including the modified Mosher's method, and conformational analysis supported by DFT. researchgate.netnih.govwikipedia.org The discovery of the analog, 26-deoxythis compound, was facilitated by a direct comparison of its ¹H and ¹³C NMR spectra with those of this compound. researchgate.netnih.gov

Table 2: NMR Techniques Used for this compound's Structural Elucidation

NMR TechniqueInformation GainedApplication to this compoundReference(s)
¹H and ¹³C NMR Basic carbon-hydrogen frameworkElucidation of the planar structure researchgate.netnih.gov
COSY (Correlation Spectroscopy) H-H connectivity through bondsMapping proton coupling networks longdom.orglibretexts.org
NOE (Nuclear Overhauser Effect) Spectroscopy H-H proximity through spaceDetermination of relative stereochemistry and conformation (e.g., C-17/C-20 relationship) researchgate.netnih.gov
DFT-based NMR Calculations Theoretical chemical shiftsConfirmation of the relative configuration of the ABCD polycyclic ring moiety researchgate.netnih.gov
Modified Mosher's Method Absolute configuration of stereogenic centersDetermination of stereochemistry in the acyclic side chain researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. researchgate.net For this compound, mass spectrometry was used to identify its molecular weight, initially reported as having a relative molecular mass (M.r.) of 592. researchgate.net High-resolution mass spectrometers, such as a Quadrupole Time-of-Flight (QTOF) instrument, provide highly accurate mass measurements, which are essential for determining the precise molecular formula of a new compound. ugr.es

While NMR can define the relative arrangement of atoms, determining the absolute configuration of a chiral molecule requires techniques sensitive to stereochemistry, such as chiroptical spectroscopy. mtoz-biolabs.comspectroscopyasia.com Electronic Circular Dichroism (ECD), a form of CD spectroscopy, measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

The absolute configuration of this compound's rigid ABCD polycyclic ring moiety was successfully determined using ECD. researchgate.netnih.gov Specifically, the observation of a positive Cotton effect at 217 nm, which arises from the C-8/C-9 tetrasubstituted double bond, was key to the assignment. researchgate.netnih.gov This experimental finding was corroborated by DFT calculations, which were used to computationally reproduce the experimental ECD spectrum, thereby confirming the absolute configuration. researchgate.netnih.govdntb.gov.ua This combination of experimental ECD and theoretical calculations provides a reliable method for assigning the absolute configuration of complex molecules in solution. spectroscopyasia.comschrodinger.com

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography is a powerful experimental technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The method involves directing a beam of X-rays onto a crystal; the crystal lattice diffracts the X-rays into a specific pattern of spots. wikipedia.orgnih.gov By analyzing the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, which allows for the determination of atomic positions, bond lengths, and other structural details. wikipedia.orgnih.gov This technique is considered a primary method for the unambiguous characterization of molecular structures. wikipedia.org

In the context of complex natural products like this compound, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. For many complex molecules, especially those with conformational flexibility or that are difficult to crystallize, researchers often rely on a combination of other analytical methods. nih.govnih.gov While the literature extensively covers the structural elucidation of this compound using spectroscopic and computational methods, specific reports detailing a definitive structural analysis of this compound itself via single-crystal X-ray crystallography are not prominent. researchgate.netnih.gov Researchers, therefore, often turn to complementary techniques to confirm the molecule's complex stereochemistry.

Computational Chemistry in Stereo-structural Assignment (e.g., DFT Calculations)

Due to the structural complexity of this compound, computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in assigning its complete relative and absolute configuration where only the planar structure was previously known. researchgate.netnih.gov DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, offering a balance between accuracy and computational cost. wikipedia.orgfiveable.me

The stereo-structural assignment of this compound was achieved through a multi-step process heavily reliant on DFT calculations: researchgate.netnih.gov

Relative Configuration of the Polycyclic Core: The relative configuration of the ABCD polycyclic ring system was first proposed based on detailed Nuclear Magnetic Resonance (NMR) analysis, specifically through Nuclear Overhauser Effect (NOE) data. This initial assignment was then confirmed by comparing the experimental ¹³C NMR chemical shifts with theoretical values calculated using DFT. researchgate.netnih.gov

Absolute Configuration of the Polycyclic Core: The absolute configuration of the ring system was determined by analyzing the molecule's chiroptical properties. A positive Cotton effect observed at 217 nm in the electronic circular dichroism (ECD) spectrum, attributed to the C-8/C-9 tetrasubstituted double bond, was successfully reproduced using time-dependent DFT (TD-DFT) calculations, confirming the absolute stereochemistry of the core. researchgate.netnih.gov

Stereochemistry of the Side Chain: The configurational relationship between stereocenters C-17 and C-20 was established by combining NOE analysis with DFT-based conformational analysis. Furthermore, the relative and absolute configurations of the C-24 and C-25 asymmetric centers in the acyclic side chain were determined through a combination of chemical derivatization, including the modified Mosher's method, and DFT-based conformational analysis, which was validated by ECD spectral reproduction. researchgate.netnih.gov

This integrated approach, combining experimental spectroscopic data with high-level computational calculations, provided a complete and confident assignment of this compound's complex three-dimensional structure. researchgate.netnih.gov

Identification and Structural Characterization of Natural this compound Analogs and Related Metabolites

This compound belongs to a class of acidic terpenoid natural products, and several structurally related analogs and metabolites have been isolated from various fungal sources. nih.govnih.gov These compounds often share a common triterpenoid (B12794562) backbone but differ in their substitution patterns and glycosylation. nih.govnih.gov

The investigation that led to the full structural elucidation of this compound also resulted in the discovery of a new natural analog, 26-deoxythis compound . Its structure was readily determined by comparing its ¹H and ¹³C NMR spectra with those of this compound. researchgate.netnih.gov

Other related acidic terpenoids that inhibit glucan synthesis include Ascosteroside and Enfumafungin (B1262757). nih.govnih.gov

Ascosteroside : This novel antifungal agent was isolated from the culture broth of Ascotricha amphitricha. nih.govglycoscience.ruresearchgate.net Spectroscopic data revealed its structure to be an alpha-linked glycoside of a lanostane-type triterpenoid. nih.govglycoscience.ru It is recognized as a member of the diverse acidic terpenoid class of (1,3)-β-d-glucan synthase inhibitors. nih.gov

Enfumafungin : Isolated from a fermentation of Hormonema sp., Enfumafungin is a triterpene glycoside that exists as a mixture of two interconverting hemiacetal forms. acs.orgnih.govacs.org Its primary structure and relative stereochemistry were determined through extensive NMR analysis and comparison with related compounds, confirmed by the creation of methylacetal derivatives. acs.orgacs.org Structurally, it is classified as a fernene-type triterpene glycoside and is a potent inhibitor of glucan synthesis. nih.govresearchgate.net

The chemodiversity among these related fungal metabolites provides valuable insights into structure-activity relationships within this class of antifungal agents. researchgate.netnih.gov

Biosynthetic Pathways and Genetic Foundations of Arundifungin

Strategies for Genetic Manipulation and Pathway Engineering

Enhancing Arundifungin Production in Native or Heterologous Hosts

Research specifically detailing the enhancement of this compound production is not currently published. However, established strategies in fungal biotechnology provide a framework for how this could be achieved once the biosynthetic gene cluster (BGC) is identified.

Strategies in Native Hosts: In the native producer, Arthrinium arundinis, production could theoretically be increased by genetically modifying the organism. This often involves overexpressing key genes within the BGC, such as the specific terpene synthase or rate-limiting tailoring enzymes. sjtu.edu.cn Additionally, the expression of positive regulatory genes that control the entire cluster could be enhanced. Modern gene-editing tools like CRISPR-Cas9 have been successfully implemented in filamentous fungi to make precise genetic changes aimed at boosting the production of small molecules. uu.nl Furthermore, optimizing fermentation conditions, such as media composition, pH, and temperature, has been shown to modulate the production of bioactive compounds in Arthrinium species, which could be applied to improve this compound yields. scirp.org

Heterologous Production: A common and powerful strategy for increasing the production of a fungal natural product is to transfer its entire BGC into a well-characterized industrial host organism, a process known as heterologous expression. nih.govmdpi.com Filamentous fungi like Aspergillus oryzae and Aspergillus nidulans, or yeasts such as Saccharomyces cerevisiae and Pichia pastoris, are frequently used as host systems. mdpi.comresearchgate.netmdpi.com These hosts offer several advantages, including rapid growth, established genetic tools, and the absence of competing metabolic pathways, which can lead to a cleaner product profile and higher yields. uu.nlnih.gov For this compound, this would involve identifying and cloning its complete BGC from Arthrinium arundinis and introducing it into a suitable heterologous host.

The following table outlines general methodologies for enhancing secondary metabolite production that could be applicable to this compound.

StrategyHost TypeDescriptionGeneral References
Gene Overexpression Native or HeterologousIncreasing the expression of key biosynthetic genes (e.g., terpene synthase, P450s) or regulatory genes to boost metabolic flux towards the final product. sjtu.edu.cn
CRISPR-Cas9 Gene Editing Native or HeterologousPrecise genome editing to introduce beneficial mutations, delete competing pathways, or insert strong promoters to drive expression of the BGC. uu.nl
Fermentation Optimization NativeSystematically adjusting culture parameters (e.g., nutrients, pH, temperature) to maximize the yield of the target compound. scirp.org
Heterologous Expression HeterologousTransferring the entire biosynthetic gene cluster into a robust, industrial-grade host fungus or yeast for large-scale, controlled production. nih.govmdpi.comresearchgate.net

Generation of Novel this compound Analogs via Biosynthetic Pathway Modifications

There are no published studies describing the generation of new this compound analogs through biosynthetic engineering. The creation of such analogs is contingent upon the prior identification and characterization of the this compound BGC. Once the genes and their functions are known, several synthetic biology approaches can be employed to create structural derivatives.

Combinatorial Biosynthesis: A primary method for generating novel analogs is combinatorial biosynthesis. This technique involves expressing genes from different biosynthetic pathways together in a single host. For example, the terpene cyclase from the this compound cluster could be co-expressed with a library of tailoring enzymes (e.g., P450s, methyltransferases, glycosyltransferases) from other fungal pathways. rsc.org These foreign enzymes could modify the this compound backbone at different positions, leading to a variety of new compounds. A successful application of this strategy was demonstrated in the biosynthesis of new fernane-type triterpenoid (B12794562) analogs, where terpene cyclases were co-expressed with P450 enzymes from the polytolypin pathway, resulting in eight new compounds, some with enhanced antifungal activity. rsc.org

Enzyme Engineering: Another approach involves modifying the biosynthetic enzymes themselves. The substrate specificity of enzymes like terpene cyclases and P450 monooxygenases can be altered through targeted mutagenesis. Changing key amino acid residues in the enzyme's active site could lead to the production of a modified this compound scaffold or different hydroxylation patterns, respectively, resulting in novel analogs.

The table below summarizes potential strategies for generating novel analogs, based on general methodologies used for other fungal terpenoids.

StrategyDescriptionExample Reference
Combinatorial Biosynthesis Co-expressing the this compound BGC (or parts of it) with tailoring enzymes from different pathways to create new chemical structures. rsc.org
Gene Deletion Inactivating specific tailoring enzyme genes (e.g., P450s) within the this compound BGC to accumulate biosynthetic intermediates as final products. mdpi.com
Enzyme Engineering Mutating biosynthetic enzymes to alter their function or substrate specificity, leading to the production of modified compounds. rsc.org

Molecular Mechanisms of Action of Arundifungin

Identification and Validation of Primary Molecular Targets in Fungal Systems

The primary molecular target of Arundifungin within fungal cells has been identified and validated as (1,3)-β-D-glucan synthase, an essential enzyme for fungal survival. researchgate.netnih.gov

This compound exerts its antifungal effect by inhibiting the enzyme (1,3)-β-D-glucan synthase. researchgate.netnih.gov This enzyme is responsible for synthesizing (1,3)-β-D-glucan, a fundamental polysaccharide that constitutes a major structural component of the fungal cell wall. researchgate.netcsic.es The cell wall is vital for maintaining cellular integrity and protecting the fungus from osmotic stress. nih.gov

The identification of this enzyme as the primary target was supported by genetic studies. In a screening program, a fungal extract containing this compound was tested against both a wild-type Saccharomyces cerevisiae strain and a mutant strain with a null mutation in the FKS1 gene. researchgate.netnih.gov The FKS1 gene encodes a key catalytic subunit of the (1,3)-β-D-glucan synthase complex. researchgate.netmdpi.com The mutant strain exhibited greater sensitivity to growth inhibition by the extract, providing strong evidence that the compound's mechanism of action involved the inhibition of glucan synthesis. researchgate.netnih.gov this compound, along with compounds like enfumafungin (B1262757) and ascosteroside, represents a class of acidic terpenoid inhibitors of this enzyme, distinct from the lipopeptide echinocandins and papulacandins. nih.govseq.es

Research into the specific interactions between this compound and (1,3)-β-D-glucan synthase has revealed important characteristics. Studies have shown that this compound, like other acidic terpenoids, functions as a non-competitive inhibitor of the enzyme. researchgate.net This means it binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate, UDP-glucose, binds. mdpi.com This binding event alters the enzyme's conformation, thereby inhibiting its function without directly competing with the substrate.

The precise binding location for this class of inhibitors on the multi-subunit glucan synthase complex has not been definitively resolved, a challenge that persists even for the well-studied echinocandins. nih.gov However, the specificity of this compound's action is clear. It preferentially inhibits the growth of Candida and Aspergillus species. researchgate.netnih.gov In contrast, it demonstrates very poor activity against fungi like Cryptococcus neoformans. researchgate.netfungaleducation.org This specificity is thought to be related to differences in the composition of the fungal cell wall; the Cryptococcus cell wall contains other glucan components, such as 1,6-β-glucan, which may reduce its dependency on (1,3)-β-D-glucan for structural integrity. researchgate.net

Inhibition of (1,3)-β-D-Glucan Synthase

Detailed Analysis of Cellular and Biochemical Consequences of Target Modulation

The inhibition of (1,3)-β-D-glucan synthase by this compound triggers a cascade of detrimental effects on the fungal cell, leading to compromised structure, altered morphology, and ultimately, inhibition of growth and viability.

By blocking the synthesis of (1,3)-β-D-glucan, this compound directly compromises the structural integrity of the fungal cell wall. researchgate.netcsic.es This essential polymer provides mechanical strength and protects the cell from osmotic lysis. nih.gov Its depletion renders the cell wall fragile and unable to withstand internal turgor pressure, particularly in growing cells, which can lead to cell death. researchgate.netdrugbank.com

A direct and observable consequence of this compound's activity is the induction of distinct morphological changes in susceptible fungi. In filamentous fungi such as Aspergillus fumigatus, treatment with this compound causes hallmark alterations that are consistent with other glucan synthase inhibitors. researchgate.netnih.gov These changes include the development of stunted, abnormally short, and highly branched hyphae. fungaleducation.org In yeast cells like Candida albicans, the compound causes the formation of aggregates of swollen, rounded, or irregularly shaped cells instead of the typical ovoid, budding cells seen in healthy populations. fungaleducation.org

The culmination of this compound's molecular action is the potent inhibition of fungal viability and growth. researchgate.netnih.gov Its antifungal spectrum is comparable to that of echinocandins, showing strong activity against various pathogenic Candida and Aspergillus strains. researchgate.netnih.gov The effect is generally fungicidal (causing cell death) against Candida species and fungistatic (inhibiting growth) against Aspergillus species. The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC), which is the lowest concentration that produces abnormal hyphal growth.

Table 1: Antifungal Activity of this compound Against Pathogenic Fungi

Fungal SpeciesActivity MetricConcentration (µg/mL)
Aspergillus fumigatusMEC1
Candida albicansMIC4 - 8
Candida tropicalisMIC2
Candida parapsilosisMIC8
Candida glabrataMIC>64
Cryptococcus neoformansMIC>64

Data sourced from Onishi et al. (2000) and Peláez et al. (2001). researchgate.netfungaleducation.org

Morphological Alterations in Fungal Hyphae and Yeast Cells

Methodological Approaches for Mechanism of Action Studies

The elucidation of this compound's mechanism of action has been facilitated by a range of scientific methodologies. These approaches, from the use of genetically modified organisms to detailed biochemical and morphological analyses, have collectively pinpointed its primary cellular target and downstream effects.

Utilization of Fungal Mutants (e.g., Saccharomyces cerevisiae fks1 mutants)

A key strategy in identifying the target of this compound involved the use of fungal mutants, particularly strains of Saccharomyces cerevisiae with mutations in the FKS1 gene. researchgate.netnih.govasm.org The FKS1 gene is responsible for encoding a crucial subunit of the enzyme (1,3)-β-D-glucan synthase, which is essential for fungal cell wall biosynthesis. yeastgenome.org

Initial screening of a fungal extract that led to the discovery of this compound revealed its inhibitory effect on both wild-type S. cerevisiae and a null mutant of the FKS1 gene (fks1::HIS). researchgate.netnih.govpatsnap.com Notably, the mutant strain exhibited greater sensitivity to growth inhibition, providing an early indication that the compound targets glucan synthesis. researchgate.netnih.govpatsnap.com

Further studies utilized S. cerevisiae strains with specific point mutations in FKS1. asm.org These mutations are known to confer resistance to established glucan synthase inhibitors. asm.org Research demonstrated that a strain with the fks1-2 mutation was resistant not only to known inhibitors like L-733560 and dihydropapulacandin but also to all tested acidic terpenoids, including this compound. asm.org This cross-resistance strongly suggested that this compound's mechanism of action involves the glucan synthase enzyme. asm.org The degree of resistance varied among different terpenoids, indicating potential differences in their interaction with the enzyme complex. asm.org

Table 1: Effect of this compound on Saccharomyces cerevisiae Strains

Strain Genotype Observation Implication Reference
Wild-type FKS1 Growth inhibition Suggests antifungal activity researchgate.netnih.gov
fks1::HIS Null mutant of FKS1 Increased sensitivity to inhibition Points to glucan synthesis as the target researchgate.netnih.govpatsnap.com
fks1-2 Point mutation in FKS1 Resistance to this compound Confirms interaction with the Fks1p subunit of glucan synthase asm.org

Microscopic Analysis of Fungal Morphology

Microscopic examination of fungi treated with this compound has provided visual confirmation of its effect on the fungal cell wall. Treatment of Aspergillus fumigatus hyphae with this compound resulted in significant morphological changes. researchgate.netnih.govpatsnap.com

Biochemical Assays for Enzyme Inhibition (e.g., Glucan Synthase Activity Assays)

To directly assess the inhibitory effect of this compound on its target enzyme, biochemical assays measuring (1,3)-β-D-glucan synthase activity are employed. In a standard glucan synthase assay, this compound was shown to inhibit the enzyme with a 50% inhibitory concentration (IC50) of 10 μg/ml. nih.gov

However, it was also noted that the antifungal activity of this compound might not be solely due to the inhibition of glucan synthesis. asm.org At concentrations of 6.25 to 12.5 μg/ml, this compound inhibited both glucan and RNA synthesis by 50%, suggesting potential secondary effects at higher concentrations. asm.org Despite this, the direct inhibition of glucan synthase remains a primary and well-supported mechanism of action. nih.gov

Table 2: Glucan Synthase Inhibition by this compound

Compound IC50 (μg/ml) Reference
This compound 10 nih.gov

Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Pathway Perturbation Analysis

While specific "omics" studies focused solely on this compound are not detailed in the provided search results, the use of these technologies is a standard and powerful approach for analyzing the broader effects of a compound on cellular pathways. humanspecificresearch.orgunibo.itfrontlinegenomics.com Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within an organism in response to a drug. humanspecificresearch.orgfrontlinegenomics.comfrontiersin.org

Transcriptomics would analyze changes in the expression of all genes in a fungus after treatment with this compound. This could reveal compensatory mechanisms or downstream effects of glucan synthase inhibition.

Proteomics would investigate alterations in the protein landscape, identifying changes in the abundance of proteins involved in the cell wall stress response and other affected pathways.

Metabolomics would focus on changes in the levels of small-molecule metabolites, providing insights into the metabolic reprogramming that occurs as a consequence of cell wall damage. unibo.it

By integrating data from these different omics levels, researchers can construct a detailed map of the cellular pathways perturbed by this compound, moving beyond the primary target to understand the full scope of its biological impact. frontlinegenomics.comresearchgate.net This type of pathway enrichment analysis helps to identify the main biological themes and their relationships, offering a more holistic understanding of the drug's mechanism of action. researchgate.net

Biological Activities of Arundifungin: Preclinical Research Perspectives

Antifungal Spectrum and Potency

Arundifungin exhibits a selective spectrum of activity, primarily targeting pathogenic fungi such as Candida and Aspergillus species. nih.govresearchgate.net Its potency, however, varies among different fungal species and strains. nih.gov

In Vitro Susceptibility Profiling Against Pathogenic Fungi (e.g., Candida spp., Aspergillus spp.)

In vitro studies have shown that this compound effectively inhibits the growth of a range of Candida species and Aspergillus fumigatus. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for most Candida species tested have been reported to be in the range of 2 to 8 µg/ml. researchgate.net For Aspergillus fumigatus, the MIC has been recorded at 1 µg/ml. researchgate.net The antifungal spectrum of this compound is considered comparable to that of echinocandins and papulacandins. nih.govresearchgate.net Morphological studies on Aspergillus fumigatus hyphae treated with this compound revealed hallmark alterations, such as stunted and highly branched hyphae, which are consistent with the effects of glucan synthesis inhibitors. nih.govresearchgate.net

Table 1: In Vitro Antifungal Activity of this compound Against Pathogenic Fungi

Fungal Species Strain MIC (µg/ml)
Candida albicans MY1055 4
Candida albicans MY2301 2
Candida glabrata MY2202 4
Candida parapsilosis MY1198 8
Candida tropicalis MY1033 4
Candida krusei MY1150 8
Aspergillus fumigatus MY2062 1

Data sourced from Cabello et al., 2001. researchgate.net

Efficacy against Drug-Resistant Fungal Strains

The development of resistance to existing antifungal drugs is a significant clinical challenge. mdpi.comnih.gov Echinocandins, which share a target with this compound, are often effective against azole-resistant strains of Candida. nih.govnih.gov While specific studies focusing solely on this compound's efficacy against well-characterized drug-resistant fungal strains are limited in the provided search results, its mechanism of action suggests potential activity against strains resistant to other antifungal classes, such as azoles, which target ergosterol (B1671047) biosynthesis. researchgate.netreviberoammicol.com

Limited Activity Against Specific Fungi (e.g., Cryptococcus strains)

A notable characteristic of this compound, and other glucan synthase inhibitors, is its limited activity against Cryptococcus species. nih.govnih.govresearchgate.net In vitro testing has demonstrated very poor activity against Cryptococcus neoformans, with high MIC values. researchgate.net This reduced susceptibility is a common feature among inhibitors of (1,3)-β-D-glucan synthesis and is thought to be related to the composition of the Cryptococcus cell wall. nih.govresearchgate.net

Investigations into Fungal Resistance Mechanisms to this compound

Understanding the mechanisms by which fungi might develop resistance to this compound is crucial for its potential future development.

Molecular Basis of Resistance (e.g., FKS gene mutations)

The primary mechanism of acquired resistance to echinocandins in Candida species involves mutations in the FKS genes (FKS1, FKS2, etc.), which encode the catalytic subunits of the glucan synthase enzyme. nih.govnih.govplos.org These mutations lead to reduced sensitivity of the target enzyme to the drug. nih.govnih.gov Given that this compound also targets glucan synthase, it is highly probable that mutations in the FKS genes would be the principal mechanism of resistance to this compound as well. nih.gov Studies on this compound have utilized a Saccharomyces cerevisiae strain with a null mutation in the FKS1 gene, which showed increased sensitivity to the compound, supporting the role of FKS proteins in its mechanism of action. nih.govresearchgate.net

Potential for Other Biological Activities in Preclinical Models (e.g., in vitro or animal studies)

The investigation into the diverse pharmacological potential of this compound is still in its nascent stages. The following sections summarize the available preclinical data, or lack thereof, for several key biological activities.

Currently, there is a notable absence of published preclinical studies specifically investigating the antiviral properties of this compound. While other antifungal agents, such as the echinocandin anidulafungin, have been shown to exhibit some antiviral effects by interfering with viral entry, similar research on this compound has not been reported. nih.govnih.gov Therefore, the potential of this compound as an antiviral agent remains an open area for future scientific inquiry.

Table 1: Preclinical Studies on the Antiviral Properties of this compound

Study Type Virus Tested Key Findings Reference
In vitro No studies reported Not applicable

Similar to its antiviral potential, the antiprotozoal activities of this compound have not been a subject of dedicated preclinical investigation. Although some natural products are known to possess a broad spectrum of antimicrobial activities, including against protozoa, specific data for this compound is not available in the current scientific literature. researchgate.net A review of fungal metabolites mentions the potential for antiprotozoal compounds from endophytic fungi, but does not specifically name this compound in this context. researchgate.net

Table 2: Preclinical Studies on the Antiprotozoal Activities of this compound

Study Type Protozoa Tested Key Findings Reference
In vitro No studies reported Not applicable

Direct preclinical studies on the antitumor or cytotoxic activities of this compound against cancer cell lines have not been specifically reported. However, the fungal genus Arthrinium, from which this compound is isolated, is known to produce a variety of secondary metabolites with diverse biological activities, including anticancer properties. researchgate.net For instance, another compound, Diorcinol N, isolated from Arthrinium arundinis, has demonstrated robust anticancer activity. researchgate.net This suggests that the Arthrinium genus is a potential source of cytotoxic compounds, though specific data for this compound is lacking.

Table 3: Preclinical Studies on the Antitumor/Cytotoxic Activities of Compounds from Arthrinium spp.

Compound Cancer Cell Line(s) Cytotoxic Effects (IC50 values) Reference
Diorcinol N FADU (human pharynx squamous cell carcinoma) 0.43 ± 0.03 μM researchgate.net

| This compound | No studies reported | Not applicable | |

The potential immunomodulatory effects of this compound in preclinical models are another area where specific research is currently absent. While some antifungal agents have been shown to modulate immune responses, there are no published studies that have investigated whether this compound possesses similar properties. frontiersin.orgfondation-charcot.org The interaction of this compound with immune cells and its effect on cytokine production or other immunological parameters have not been documented.

Table 4: Preclinical Studies on the Immunomodulatory Effects of this compound

Study Type Immune Cell/Model Tested Key Findings Reference
In vitro No studies reported Not applicable

Chemical Synthesis and Structural Modifications of Arundifungin

Approaches to Total Synthesis of Arundifungin

While a completed total synthesis of this compound has not been extensively detailed in publicly available literature, the synthetic strategies employed for structurally related complex natural products, such as the acidic terpenoid enfumafungin (B1262757), provide a roadmap for how the total synthesis of this compound might be approached. researchgate.net The following sections outline the likely considerations and methodologies for such a synthetic endeavor.

Retrosynthetic Analysis and Stereochemical Challenges

A retrosynthetic analysis of this compound would logically begin with the disconnection of the side chain from the complex polycyclic core, a common strategy in the synthesis of complex natural products. liyunblog.com Further disconnection of the polycyclic system would likely proceed by systematically deconstructing the rings at key junctions, aiming to simplify the target into more manageable, synthetically accessible fragments.

The primary challenge in the synthesis of this compound lies in the precise control of its intricate stereochemistry. The molecule possesses a multitude of stereocenters, and the desired biological activity is intrinsically linked to the correct three-dimensional arrangement of its atoms. researchgate.net Key stereochemical hurdles include:

The Polycyclic Core: The fusion of the multiple rings in the core of this compound creates a rigid structure with a specific and complex stereochemical arrangement that must be meticulously constructed.

The Acyclic Side Chain: The side chain contains several stereocenters whose relative and absolute configurations must be controlled during the synthesis. The stereochemical relationship between the side chain and the polycyclic core is also critical. researchgate.net

Quaternary Stereocenters: The presence of quaternary stereocenters, which are notoriously difficult to construct, adds another layer of complexity to the synthesis.

The successful total synthesis of this compound would therefore heavily rely on the strategic application of stereoselective reactions to establish each chiral center with high fidelity.

Development of Key Synthetic Methodologies and Transformations

The construction of a molecule as complex as this compound necessitates a diverse toolbox of synthetic methodologies. Based on the synthesis of related natural products, several key transformations would likely be pivotal: researchgate.net

Cycloaddition Reactions: Diels-Alder or other cycloaddition reactions could be employed to construct the polycyclic core in a convergent and stereocontrolled manner.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Negishi couplings, would be invaluable for forging key carbon-carbon bonds, particularly for attaching the side chain or for the construction of the polycyclic framework. mdpi.com

Stereoselective Reductions and Oxidations: The precise installation of hydroxyl and other functional groups with the correct stereochemistry would rely on a suite of stereoselective reduction and oxidation methods.

Protecting Group Strategies: A well-devised protecting group strategy would be essential to mask reactive functional groups while other parts of the molecule are being manipulated. nptel.ac.in

The development and optimization of these and other transformations would be critical to overcoming the synthetic challenges posed by this compound.

Asymmetric Synthesis Strategies for Enantioselective Control

To obtain a single, biologically active enantiomer of this compound, asymmetric synthesis strategies are indispensable. ysu.am These strategies aim to introduce chirality into the molecule in a controlled fashion, leading to the desired stereoisomer in high enantiomeric excess. Potential approaches include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to introduce initial stereocenters. ysu.am

Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation, after which the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can effect highly enantioselective transformations. This is often the most efficient and atom-economical approach. ethz.ch

A successful enantioselective synthesis of this compound would likely involve a combination of these strategies to control the stereochemistry of each chiral center throughout the synthetic sequence.

Semisynthesis and Derivatization Strategies from Natural Precursors

Given the complexity of a total synthesis, semisynthesis, starting from the natural product itself or a closely related precursor, offers a more direct route to novel this compound analogs. mdpi.comcsic.es This approach allows for the exploration of structure-activity relationships (SAR) by selectively modifying specific functional groups.

Modification of Specific Functional Groups

The structure of this compound presents several functional groups that are amenable to chemical modification. These include:

Functional GroupPotential Modifications
Hydroxyl Groups Esterification, etherification, oxidation to ketones.
Carboxylic Acid Esterification, amidation.
Alkene Hydrogenation, epoxidation, dihydroxylation.

By systematically modifying these groups, chemists can probe their importance for antifungal activity and potentially develop derivatives with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced toxicity. For instance, the discovery of 26-deoxythis compound, which exhibits slightly weaker antifungal activity, suggests that the C-26 hydroxyl group moderately contributes to its biological function. researchgate.net

Regioselective and Stereoselective Transformations

A key challenge in the semisynthesis of this compound is achieving regioselectivity and stereoselectivity in chemical transformations. rsc.org With multiple reactive sites, it is crucial to direct modifications to a specific position in the molecule. This can be achieved through:

Enzymatic Transformations: Enzymes can offer exquisite regio- and stereoselectivity due to their highly specific active sites.

Protecting Group Manipulations: Strategic use of protecting groups can block certain reactive sites, allowing for modification at a desired position.

Directed Reactions: Certain reagents or catalysts can be designed to interact with a specific part of the molecule, directing the transformation to that site.

The ability to perform such selective modifications is critical for the rational design of novel this compound derivatives with optimized biological profiles.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful strategy for the synthesis and structural modification of complex natural products like this compound. kg.ac.rs This approach can overcome challenges in traditional chemical synthesis, such as protecting group manipulations and the introduction of stereocenters, by leveraging the regio-, chemo-, and enantioselectivity of enzymes. researchgate.net For a molecule with the structural complexity of this compound, which features multiple hydroxyl groups, a carboxylic acid, an ester, and a hemiacetal, enzymatic transformations offer a mild and selective alternative to harsh chemical reagents. researchgate.netgoogle.com

Research into the chemoenzymatic synthesis of this compound itself is not extensively documented in publicly available literature. However, studies on the structurally analogous antifungal agent, enfumafungin, provide significant insights into potential enzymatic modifications applicable to the this compound scaffold. Enfumafungin, like this compound, is an acidic terpenoid and a (1,3)-β-D-glucan synthase inhibitor, making it a relevant model for predicting enzymatic behavior. scispace.com

A key chemoenzymatic step that has been demonstrated is the selective removal of the glycosidic moiety, a reaction that is often challenging to achieve chemically without affecting other sensitive functional groups. A pivotal study by Shafiee et al. explored the enzymatic deglycosylation of enfumafungin. google.com The researchers screened a panel of commercially available enzymes for their ability to hydrolyze the glycosidic bond to yield the aglycone, a valuable intermediate for further semi-synthetic modifications. google.comusherbrooke.ca

The screening identified a specific recombinant enzyme capable of performing the desired transformation with high selectivity. google.com

Enzyme Screened for Enfumafungin Deglycosylation
Number of Enzymes
27
Effective Enzyme
Product

This table summarizes the findings from a screening study for the enzymatic deglycosylation of enfumafungin, a process directly relevant to the potential chemoenzymatic modification of this compound. Data sourced from Shafiee et al., 2001. google.com

This successful enzymatic deglycosylation highlights a viable chemoenzymatic strategy where the core aglycone of this compound could be generated biocatalytically. This aglycone could then serve as a scaffold for subsequent chemical or enzymatic modifications to produce novel analogs.

Beyond deglycosylation, other chemoenzymatic approaches can be envisioned for modifying the this compound structure, particularly through the use of lipases. Lipases are robust enzymes known to catalyze esterification, transesterification, and hydrolysis reactions, often with high selectivity and under mild conditions in non-aqueous solvents. researchgate.net These enzymes have been successfully used for the acylation of various terpenoids. researchgate.net Given that this compound possesses hydroxyl groups and an ester linkage, lipases could potentially be employed for:

Selective Acylation: Introducing new acyl groups at specific hydroxyl positions on the terpenoid core to create novel esters.

Transesterification: Modifying the existing ester group to generate a library of this compound analogs with varied side chains.

The general conditions for such lipase-catalyzed reactions on terpenoid-like molecules have been well-established, often utilizing immobilized enzymes for enhanced stability and reusability.

This table outlines potential applications of well-documented lipase-catalyzed reactions to the this compound scaffold, based on established research on similar terpenoid compounds. researchgate.net

Structure Activity Relationship Sar Studies of Arundifungin and Its Analogs

Identification of Pharmacophoric Regions for Antifungal Activity

The pharmacophore of a molecule represents the essential spatial arrangement of features necessary for its biological activity. For Arundifungin, a novel acidic steroid, the key pharmacophoric regions are believed to be distributed across its complex polycyclic structure and its acyclic side chain. researchgate.netnih.gov Although a definitive pharmacophore model has not been published, analysis of its structure and the activity of its natural analog, 26-deoxythis compound, allows for the identification of crucial regions. researchgate.net

The primary regions contributing to its antifungal activity are:

The Polycyclic Core: The rigid ABCD ring system, a steroid-like nucleus, serves as the primary scaffold. Its specific stereochemistry is critical for proper orientation and binding to the target enzyme, (1,3)-β-D-glucan synthase. researchgate.netresearchgate.net

The Acyclic Side Chain: This flexible chain, particularly the functional groups at its terminus, plays a significant role in the molecule's potency.

The Hydroxyl Group at C-26: The presence of a hydroxyl group on the acyclic side chain has been identified as a moderate contributor to the antifungal activity. The discovery of 26-deoxythis compound, which exhibits slightly weaker activity, highlights the importance of this functional group. researchgate.net

Impact of Specific Structural Features and Stereochemistry on Potency and Spectrum

The precise three-dimensional structure of this compound is integral to its biological function. The complete relative and absolute configuration of the molecule was determined through extensive Nuclear Magnetic Resonance (NMR) analysis, combined with Density Functional Theory (DFT) calculations. researchgate.netdntb.gov.ua

Key findings on the impact of its structure include:

Stereochemistry: The specific stereochemistry of the ABCD polycyclic ring moiety and the asymmetric centers (C-24 and C-25) on the side chain are crucial for its antifungal potency. researchgate.net Any alteration in the stereoisomeric form would likely disrupt the precise fit into the active site of its target enzyme, leading to a loss of activity.

C-26 Hydroxyl Group: As demonstrated by a naturally occurring analog, 26-deoxythis compound, the hydroxyl group at position C-26 moderately enhances antifungal potency. Its removal results in a measurable decrease in activity against certain fungi, such as Cochliobolus miyabeanus. researchgate.net

CompoundStructural DifferenceRelative Antifungal Activity (vs. Cochliobolus miyabeanus)Reference
This compound-Potent researchgate.net
26-deoxythis compoundLacks C-26 hydroxyl groupSlightly weaker than this compound researchgate.net

Antifungal Spectrum: this compound's structure confers a specific spectrum of activity. It is a potent inhibitor of fungi like Candida and Aspergillus species. nih.gov However, it shows very poor activity against Cryptococcus. researchgate.netnih.gov This selectivity is thought to be related to differences in the cell wall composition of these fungi, particularly the presence of alternative components like 1,6-β-glucan in Cryptococcus, which may affect the accessibility or function of the target enzyme. nih.gov

Design and Synthesis of this compound Analogs for SAR Probing

The systematic design and synthesis of analogs are a cornerstone of SAR studies, allowing researchers to probe the function of each part of a molecule. While extensive publications on the synthetic modification of this compound are limited, the discovery of the natural analog 26-deoxythis compound has provided an initial probe into its SAR. researchgate.net

The principles for designing further this compound analogs would involve:

Modification of the Side Chain: Altering the length, flexibility, and functional groups of the acyclic side chain to determine the optimal configuration for potency. This could include esterification or amidation of the terminal carboxyl group.

Modification of the Polycyclic Core: Introducing or removing functional groups such as hydroxyls, ketones, or double bonds on the ABCD rings to assess their contribution to binding and activity.

Stereochemical Analogs: Synthesizing diastereomers or enantiomers of this compound to confirm the importance of the natural stereoconfiguration for its biological activity.

These synthetic efforts, guided by the known structure of this compound, would be essential to fully map its SAR and to design new antifungal agents with potentially improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound and its potential analogs, QSAR could be a powerful tool to predict the antifungal activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process. mdpi.com

Although specific QSAR models for this compound are not yet publicly detailed, the approach would involve:

Descriptor Calculation: Generating a set of molecular descriptors for this compound and its analogs. These can include topological, electronic, geometric, and physicochemical properties. nih.govmdpi.com The DFT calculations already used to confirm this compound's structure provide a source for many of these descriptors. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model that links the descriptors to antifungal activity (e.g., Minimum Inhibitory Concentration). japsonline.com

Model Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

Such computational studies could help identify the key molecular properties driving antifungal potency and guide the synthesis of more effective analogs.

Elucidation of Structure-Mechanism Relationships

Understanding the relationship between a compound's structure and its mechanism of action is crucial for rational drug design. This compound's unique acidic steroid structure is directly linked to its function as a (1,3)-β-D-glucan synthase inhibitor. researchgate.netnih.gov

Key aspects of its structure-mechanism relationship include:

Morphological Alterations: Treatment with this compound causes hallmark morphological changes in the hyphae of fungi like Aspergillus fumigatus. nih.gov These alterations, which include swelling and lysis of the growing hyphal tips, are visually identical to those caused by the echinocandin class of antifungals, providing strong evidence that both classes of drugs, despite their different core structures (lipopeptide vs. steroid), act on the same biochemical pathway. researchgate.netnih.gov

Selective Toxicity: The specificity of this compound's structure allows it to target a fungal-specific enzyme, resulting in selective toxicity against fungi with minimal effects on mammalian cells, which lack a cell wall and the glucan synthase enzyme. researchgate.net The poor activity against Cryptococcus further refines this relationship, suggesting that subtle structural differences in the target enzyme or cell wall architecture across fungal species can significantly impact the efficacy of the inhibitor. nih.gov

Advanced Research Methodologies and Technologies Applied to Arundifungin Research

High-Throughput Screening Platforms for Activity and Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for biological activity against a specific target. frontiersin.orglabmanager.com This automated process is essential for identifying "hits"—compounds that exhibit a desired effect—which then serve as starting points for further development. labmanager.com In the context of antifungal research, HTS assays are designed to identify compounds that inhibit fungal growth or viability. mdpi.combiorxiv.org

The discovery of Arundifungin itself was the result of a targeted screening program aimed at finding novel inhibitors of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. researchgate.net This screening utilized a wild-type Saccharomyces cerevisiae strain alongside a null mutant of the FKS1 gene (fks1::HIS). researchgate.net The FKS1 gene encodes a key subunit of the glucan synthase enzyme. nih.govnih.gov The increased sensitivity of the fks1 mutant strain to the fungal extract containing this compound strongly suggested that the compound's mechanism of action was the inhibition of glucan synthesis. researchgate.net This approach, which compares the effects on a wild-type versus a target-deficient mutant, is a powerful strategy in HTS for simultaneous activity and target identification.

HTS platforms can be broadly categorized as target-based or whole-cell-based. mdpi.com

Target-based screening involves testing compounds against an isolated molecular target, such as a purified enzyme. mdpi.com

Whole-cell screening , as used in the discovery of this compound, assesses the effect of compounds on living fungal cells. researchgate.netmdpi.com This method has the advantage of ensuring that the compound can penetrate the cell and is active in a complex cellular environment.

Modern HTS leverages robotics, liquid handling devices, and sensitive detection methods (often fluorescence-based) to screen over 100,000 compounds per day. biorxiv.org The integration of artificial intelligence and machine learning is further enhancing HTS by enabling virtual high-throughput screening (vHTS), which uses computational models to predict active compounds from large digital libraries. labmanager.com

Advanced Imaging Techniques for Cellular Localization and Target Engagement Studies

While specific studies detailing the use of advanced imaging for this compound are not extensively published, these techniques are indispensable for understanding the cellular effects of antifungal compounds. Advanced imaging methods allow researchers to visualize the localization of a drug within the cell and to observe its effects on cellular structures and processes in real-time.

Fluorescence microscopy is a key tool in this area. youtube.com Compounds can be fluorescently labeled, or fluorescent proteins can be fused to target enzymes, to track their location and interactions within the cell. researchgate.netbiorxiv.org For an antifungal like this compound, which targets the cell wall-synthesizing enzyme (1,3)-β-D-glucan synthase, imaging could be used to:

Confirm Cellular Localization: Visualize the accumulation of this compound at the fungal cell membrane, where glucan synthase is located.

Observe Morphological Changes: The inhibition of glucan synthesis by compounds like the echinocandins and this compound leads to characteristic morphological changes in fungi, such as abnormal hyphal swelling in Aspergillus fumigatus. researchgate.net Advanced imaging can capture these alterations in high resolution.

Study Target Engagement: Techniques like Förster Resonance Energy Transfer (FRET) can be adapted to HTS platforms to measure the direct interaction between a drug and its target protein within a living cell. researchgate.net Positron Emission Tomography (PET) is another advanced imaging modality that can be used to noninvasively assess target engagement of drugs in vivo. nih.gov

Super-resolution microscopy techniques, which bypass the diffraction limit of light, can provide even more detailed views of these interactions at the nanometer scale, offering unprecedented insights into the molecular mechanisms of drug action. frontiersin.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

A systems biology approach, which integrates various "omics" technologies, is essential for a comprehensive understanding of how an antifungal agent like this compound affects a fungal pathogen. frontiersin.orgnih.govfrontiersin.org This involves the large-scale analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) to create a holistic picture of the cellular response to the drug. nih.gov

Genomics: Genomic approaches are crucial for identifying the genetic basis of drug resistance. For inhibitors of glucan synthase, mutations in the FKS1 gene are a known mechanism of resistance in fungi like Candida albicans. nih.govresearchgate.net Profiling FKS1 mutations in resistant strains can confirm the drug's target and provide insights into the drug-target interaction. nih.govbiorxiv.org Chemical-genomic assays, which screen a compound against a collection of gene deletion mutants, can systematically identify genes that are essential for the drug's activity or that buffer the cell against the drug's effects, thereby revealing its mechanism of action. nih.gov

Proteomics: Proteomics analyzes the entire protein complement of a cell. nih.gov When a fungal cell is treated with this compound, proteomic analysis can reveal changes in the expression levels of numerous proteins. This can highlight downstream effects of glucan synthase inhibition, identify stress response pathways activated by the cell, and uncover potential secondary targets. nih.govsemanticscholar.orgmdpi.com For example, a quantitative proteomics study on the effects of an antimicrobial peptide on C. albicans identified significant changes in proteins related to the cell wall, ergosterol (B1671047) metabolism, and oxidative stress. nih.gov

Integrating these omics datasets allows for the construction of comprehensive models of the drug's impact on the fungal cell, leading to a deeper, systems-level understanding of its mechanism of action and the cellular pathways it perturbs. nih.govnih.gov

Computational Chemistry and Molecular Modeling in Ligand-Target Interactions (e.g., Docking, Molecular Dynamics Simulations)

Computational chemistry and molecular modeling are powerful tools for investigating the interaction between a ligand, such as this compound, and its target protein at an atomic level. researchgate.net These in silico methods accelerate drug discovery by predicting binding affinities and poses, guiding the optimization of lead compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to the active site of a receptor protein. nih.gov For this compound, docking studies would be performed using a structural model of the (1,3)-β-D-glucan synthase enzyme. The results would predict how this compound fits into the enzyme's active site and identify the key amino acid residues involved in the binding interaction. This information is invaluable for understanding the basis of its inhibitory activity and for designing more potent derivatives. afjbs.comvietnamjournal.ru

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor interaction over time. mdpi.comvolkamerlab.org While docking provides a static snapshot, MD simulations can model the flexibility of both the protein and the ligand, revealing conformational changes that occur upon binding and the stability of the interaction. mdpi.comvolkamerlab.orgnih.gov For instance, MD simulations could be used to study how mutations in the Fks1 protein affect the binding of this compound, thereby explaining the molecular basis of resistance. biorxiv.orgnih.gov Simulations can also calculate binding free energies, providing a more accurate prediction of a compound's potency. volkamerlab.org

These computational approaches are integral to modern rational drug design, complementing experimental techniques like HTS and omics to provide a detailed, multi-faceted view of drug action. mdpi.com

Future Perspectives and Challenges in Arundifungin Research

Exploration of Unconventional Biological Activities and Mechanistic Understanding

Initially identified as a (1,3)-β-D-glucan synthase inhibitor, Arundifungin's primary mechanism of action is similar to that of echinocandins, causing morphological changes in fungal hyphae. researchgate.netnih.gov Its antifungal spectrum is notable for its potent activity against Candida and Aspergillus species, while showing limited efficacy against Cryptococcus. researchgate.netnih.gov This specificity is thought to be due to differences in the cell wall composition of Cryptococcus, which contains 1,6-β-glucan or other components not targeted by this compound. nih.gov

However, research suggests that this compound's antifungal activity may not be solely attributed to glucan synthesis inhibition. asm.org Studies have shown that at concentrations higher than those needed to inhibit growth, this compound can also inhibit RNA synthesis, indicating secondary effects. asm.org This dual mechanism presents an intriguing area for further investigation. A deeper understanding of these secondary targets could unveil novel therapeutic strategies and potentially broaden this compound's application beyond its current antifungal scope. Future research should focus on elucidating these unconventional biological activities and the underlying molecular mechanisms to fully harness its therapeutic potential.

Challenges in Scalable Production and Sustainable Sourcing of this compound

This compound is a natural product isolated from the fungus Arthrinium arundinis. researchgate.netnih.gov While this natural origin provides a valuable starting point, it also presents significant challenges for large-scale production. Fermentation-based production, the current method, is often limited by low yields and complex purification processes. scribd.comslideshare.net These factors can make the cost of production prohibitively high for a commercially viable drug.

Sustainable sourcing is another critical consideration. Over-reliance on a single fungal species, especially one collected from a specific geographical location like the initial strain from Costa Rica, raises concerns about ecological impact and supply chain stability. researchgate.netnih.gov While this compound has been detected in other ecologically and taxonomically unrelated fungal isolates, including endophytes, consistent and high-yield production remains a hurdle. researchgate.netnih.govresearchgate.net

To address these challenges, future research must explore several avenues:

Strain Improvement: Genetic engineering of the producing fungal strains to enhance this compound biosynthesis.

Fermentation Optimization: Development of optimized fermentation conditions, including media composition and process parameters, to maximize yield. scribd.com

Total Synthesis: While complex, the total chemical synthesis of this compound would offer a reliable and scalable production method, independent of fungal fermentation. epdf.pub

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more robust and easily cultivable host organism could provide a more efficient production platform. nih.gov

Rational Design and Development of Novel this compound Analogs with Enhanced Biological Profiles

The development of novel this compound analogs through rational design holds immense promise for overcoming the limitations of the parent compound and creating next-generation antifungals with improved properties. frontiersin.orgnih.gov

Strategies for Improved Potency and Spectrum

Structure-activity relationship (SAR) studies are crucial for identifying the key chemical moieties of the this compound molecule responsible for its antifungal activity. hirosaki-u.ac.jp By systematically modifying different parts of the molecule, researchers can aim to:

Enhance Potency: Increase the binding affinity of the molecule to its primary target, (1,3)-β-D-glucan synthase, leading to lower minimum inhibitory concentrations (MICs).

Broaden Spectrum: Modify the structure to target variations of the enzyme present in a wider range of fungal pathogens, potentially including those currently resistant to this compound, such as Cryptococcus. researchgate.netnih.gov

Improve Pharmacokinetics: Optimize properties like oral bioavailability, which is a significant limitation of the current class of glucan synthase inhibitors, the echinocandins. researchgate.netnih.govpatsnap.com

Computational modeling and in silico docking can accelerate this process by predicting the binding of designed analogs to the target enzyme before their synthesis, saving time and resources. nih.govmdpi.com

Addressing Fungal Resistance Mechanisms

The emergence of antifungal resistance is a growing threat to global health. nih.govmdpi.com While resistance to this compound has not yet been widely reported, it is a critical consideration for its long-term viability. Fungi can develop resistance to glucan synthase inhibitors through mutations in the FKS genes, which encode the target enzyme. nih.gov

Rational drug design can proactively address this challenge by:

Designing Analogs that Bind to a Different Site: Creating molecules that inhibit the enzyme through a different binding interaction, rendering the common resistance mutations ineffective.

Developing Combination Therapies: Identifying compounds that work synergistically with this compound, potentially by targeting different cellular pathways or inhibiting resistance mechanisms like drug efflux pumps. nih.govfrontiersin.org

Creating "Resistance-Evading" Molecules: As demonstrated with other natural products, rationally designed compounds can be engineered to be less susceptible to the development of resistance.

Integration of Multidisciplinary Approaches for Comprehensive Research

The complexity of antifungal drug development necessitates a collaborative, multidisciplinary approach. nih.gov The successful translation of this compound from a laboratory curiosity to a clinical reality will require the integration of expertise from various fields:

Mycology and Microbiology: For the isolation and characterization of producing organisms, understanding fungal biology, and conducting antifungal susceptibility testing. researchgate.netugr.es

Natural Product Chemistry: For the isolation, purification, and structural elucidation of this compound and its analogs. slideshare.net

Medicinal Chemistry and Organic Synthesis: For the rational design and chemical synthesis of novel analogs with improved properties. nih.govhirosaki-u.ac.jp

Molecular Biology and Genetics: For understanding the biosynthetic pathway of this compound, engineering producer strains, and elucidating mechanisms of action and resistance. nih.gov

Computational Biology and Bioinformatics: For in silico modeling, target prediction, and analysis of genomic and metabolomic data. mdpi.com

Pharmacology and Toxicology: For evaluating the efficacy, safety, and pharmacokinetic profiles of new compounds in preclinical models.

Emerging Methodologies in Natural Product Discovery and Antifungal Development Applicable to this compound

The field of natural product discovery is constantly evolving, with new technologies and methodologies that can be applied to this compound research. nih.gov

Genomic and Metabolomic Approaches: Genome mining of the producing fungus can identify the complete biosynthetic gene cluster for this compound, enabling its heterologous expression and genetic manipulation. researchgate.net Metabolomic analysis can be used to screen for novel, structurally related compounds produced under different culture conditions. ugr.esresearchgate.net

High-Throughput Screening (HTS): HTS platforms can rapidly screen large libraries of this compound analogs for improved antifungal activity or other desired biological properties. nih.govmdpi.com

Phenotypic Screening: Advanced phenotypic screening assays can provide a more holistic view of a compound's effect on the fungal cell, potentially uncovering novel mechanisms of action beyond target-based screens. researchgate.net

Crowdsourcing and Global Collaboration: Initiatives that involve collecting and screening microbial samples from diverse and underexplored environments can lead to the discovery of new this compound-producing strains or novel antifungal compounds. nih.gov

By embracing these future perspectives and tackling the inherent challenges through integrated and innovative research, the scientific community can unlock the full therapeutic potential of this compound and its derivatives in the fight against life-threatening fungal infections.

Q & A

Q. What experimental methodologies are most effective for determining the stereochemical configuration of Arundifungin?

this compound’s stereostructural elucidation relies on integrating nuclear magnetic resonance (NMR) spectroscopy with density functional theory (DFT) calculations. For instance, NMR data (e.g., coupling constants and NOE correlations) are compared to DFT-optimized molecular models to resolve ambiguities in stereochemistry . X-ray crystallography is also critical for absolute configuration determination, though its application depends on obtaining high-quality crystals. Researchers must validate computational results against experimental data to minimize errors .

Q. How does this compound inhibit fungal growth at the molecular level?

this compound disrupts β-D-glucan biosynthesis, a critical component of fungal cell walls. Unlike other antifungal agents targeting ergosterol synthesis, this compound specifically inhibits glucan synthase, leading to osmotic instability and cell lysis. This mechanism was confirmed through enzymatic assays comparing its activity against Candida and Aspergillus species . Researchers should design dose-response experiments to quantify inhibitory concentrations (IC₅₀) and validate target specificity using mutant fungal strains with glucan synthase alterations.

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation involves chromatographic techniques (e.g., HPLC, TLC) to separate this compound from co-occurring terpenoids in Arthrinium arundinis. Challenges include low yield (<0.1% dry weight), structural similarity to enfumafungin, and instability under acidic conditions. Researchers should optimize extraction protocols using polarity-guided fractionation and stabilize compounds with inert atmospheres during purification .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental NMR data for this compound’s structure be resolved?

Discrepancies often arise from DFT approximations (e.g., solvent effects, basis set limitations) or dynamic molecular behavior. To address this, researchers should:

  • Perform solvent-modeled DFT calculations (e.g., using COSMO-RS) to simulate NMR chemical shifts under experimental conditions .
  • Conduct variable-temperature NMR to detect conformational flexibility.
  • Cross-validate results with molecular dynamics simulations to assess thermodynamic stability .

Q. What strategies are recommended for designing this compound analogs with enhanced antifungal potency?

Structure-activity relationship (SAR) studies should focus on modifying the steroid core’s hydroxylation pattern and side-chain functionalization. For example:

  • Introduce halogen atoms at C-3 or C-7 to improve membrane permeability.
  • Replace the lactone ring with bioisosteres (e.g., oxazolidinones) to reduce metabolic degradation. Computational docking into glucan synthase’s active site (PDB: 6TXT) can guide rational design, followed by in vitro validation against resistant fungal strains .

Q. How should researchers address contradictory findings in this compound’s biosynthetic pathway studies?

Contradictions in biosynthetic gene cluster (BGC) annotations or precursor incorporation assays require:

  • Multi-omics integration (transcriptomics, metabolomics) to correlate gene expression with intermediate production.
  • Isotopic labeling (e.g., ¹³C-acetate) to trace mevalonate pathway contributions.
  • Heterologous expression of putative BGCs in model fungi (e.g., Aspergillus nidulans) to confirm enzymatic activity .

Methodological Considerations

  • Data Validation : Always cross-check computational results (DFT, docking) with experimental assays (e.g., MIC, enzyme kinetics) to ensure reliability .
  • Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR spectra, crystallographic data, and computational workflows in public repositories .
  • Conflict Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.